molecular formula C16H18N2O5S B3478002 N-[4-(aminosulfonyl)phenyl]-2-(4-ethoxyphenoxy)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B3478002
M. Wt: 350.4 g/mol
InChI Key: BXLCVOACSVPVAB-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group derived from acetic acid (CH3COOH) and ammonia (NH3). The presence of the aminosulfonyl group (NH2SO2) and ethoxyphenoxy group (OC6H4OCH2CH3) suggest that it might have unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxygen, nitrogen, and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its biological activity, and development of synthesis methods .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-22-13-5-7-14(8-6-13)23-11-16(19)18-12-3-9-15(10-4-12)24(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLCVOACSVPVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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